4-Chloro-3-methylbiphenyl
Overview
Description
4-Chloro-3-methylbiphenyl is an organic compound with the molecular formula C13H11Cl It belongs to the class of chlorinated biphenyls, which are biphenyl molecules substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-methylbiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, solvents, and catalysts is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove chlorine atoms or reduce other functional groups present on the molecule.
Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-chloro-3-methylbenzaldehyde, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
4-Chloro-3-methylbiphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbiphenyl depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various metabolic pathways. The exact molecular targets and pathways involved can vary, but studies often focus on its effects on cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: This compound is similar in structure but has a hydroxyl group instead of a biphenyl moiety.
4-Chloro-3,5-dimethylphenol: This compound has an additional methyl group on the phenyl ring.
Uniqueness
4-Chloro-3-methylbiphenyl is unique due to its biphenyl structure, which provides distinct chemical properties and reactivity compared to other chlorinated phenols. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-chloro-2-methyl-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCVWQISULVYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303807 | |
Record name | 4-Chloro-3-methyl-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19482-09-8 | |
Record name | 4-Chloro-3-methyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19482-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methyl-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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